molecular formula C10H15NO2 B13596955 3-[(2-Methylfuran-3-yl)oxy]piperidine

3-[(2-Methylfuran-3-yl)oxy]piperidine

Katalognummer: B13596955
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: YIAUCYSOMDTPQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Methylfuran-3-yl)oxy]piperidine is a chemical compound that features a piperidine ring substituted with a 2-methylfuran-3-yloxy group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylfuran-3-yl)oxy]piperidine typically involves the reaction of piperidine with 2-methylfuran-3-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Methylfuran-3-yl)oxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-[(2-Methylfuran-3-yl)oxy]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(2-Methylfuran-3-yl)oxy]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(2-Methylfuran-3-yl)oxy]piperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group on the furan ring can significantly impact the compound’s chemical properties and interactions with biological targets .

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

3-(2-methylfuran-3-yl)oxypiperidine

InChI

InChI=1S/C10H15NO2/c1-8-10(4-6-12-8)13-9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3

InChI-Schlüssel

YIAUCYSOMDTPQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)OC2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.